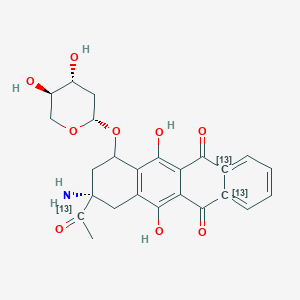

Amrubicin-13C3

Description

Significance of Stable Isotope Labeling (e.g., Carbon-13) in Pharmacological and Biochemical Investigations

The use of stable isotopes, such as Carbon-13 (¹³C), offers significant advantages in pharmacological and biochemical research. Unlike radioactive isotopes, stable isotopes like ¹³C and ¹⁵N pose no radiation risk, making them safer for a variety of applications. metsol.com This technique allows researchers to trace the metabolic fate of drugs and their metabolites with high precision.

Stable isotope labeling is instrumental in:

Metabolism Studies: By labeling a drug with a stable isotope, scientists can track its breakdown and the formation of metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This is critical for understanding a drug's efficacy and safety profile.

Pharmacokinetic Studies: Labeled compounds enable the precise measurement of a drug's rate of absorption, distribution, metabolism, and excretion. symeres.com

Quantitative Analysis: Stable isotope-labeled compounds are frequently used as internal standards in isotope dilution methods, allowing for the accurate quantification of the non-labeled drug and its metabolites in biological samples.

Mechanistic Elucidation: The use of ¹³C-labeled substrates helps in determining functional metabolic pathways and discovering new enzymes by tracing the transition of atoms through biochemical networks. jove.comnih.gov This provides a detailed view of cellular metabolism at the molecular level. musechem.com

The precision afforded by stable isotope labeling enhances analytical techniques, allowing for the confident elucidation of complex molecular structures and reaction mechanisms. adesisinc.com

Overview of Amrubicin (B1664947) as a Research Compound (Excluding Clinical Application Context)

Amrubicin is a potent, totally synthetic anthracycline agent that has been a subject of extensive preclinical research. nih.govsumitomo-chem.co.jp

Amrubicin is classified as a synthetic 9-aminoanthracycline. nih.govspandidos-publications.com Its chemical structure is similar to doxorubicin (B1662922) but is distinguished by the presence of an amino group at the 9-position and a unique sugar moiety, a 2-deoxy-α-D-erythro-pentopyranosyl group. nih.govsumitomo-chem.co.jpniph.go.jp This structural difference sets it apart from other anthracyclines, which are typically produced by fermentation or semi-synthetic processes. nih.govsumitomo-chem.co.jp

| Feature | Description |

| Class | Anthracycline drugbank.com |

| Sub-Class | 9-aminoanthracycline nih.govdrugbank.com |

| Synthesis | Totally synthetic nih.govniph.go.jp |

| Distinguishing Groups | Amino group at position 9; unique sugar moiety nih.govtandfonline.com |

| Chemical Name | (7S,9S)-9-acetyl-9-amino-7-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

Preclinical investigations have centered on the antitumor activity and mechanism of action of amrubicin and its primary active metabolite, amrubicinol (B1249511). nih.govspandidos-publications.com Amrubicin is converted to amrubicinol in the body through the reduction of its C-13 ketone group to a hydroxyl group. spandidos-publications.comnih.govresearchgate.net This conversion is mediated by enzymes such as cytoplasmic carbonyl reductase. nih.govresearchgate.net

Amrubicinol is significantly more potent than its parent compound, with in vitro studies showing its cytotoxic activity to be 5 to 220 times greater than that of amrubicin. niph.go.jpnih.govresearchgate.net Both amrubicin and amrubicinol function as potent inhibitors of DNA topoisomerase II. spandidos-publications.comnih.gov They exert their cytotoxic effects by stabilizing the complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks and ultimately leads to cell death. niph.go.jpdrugbank.comnih.gov This mode of action is different from that of doxorubicin, which is a potent DNA intercalator. nih.govniph.go.jp Amrubicin and amrubicinol are approximately one-tenth as potent as doxorubicin in producing DNA intercalation. nih.gov

Preclinical studies in various human tumor xenograft models have demonstrated a broad spectrum of antitumor activity for amrubicin and amrubicinol. nih.govspandidos-publications.com

| Compound | Key Research Findings |

| Amrubicin | A synthetic anthracycline that acts as a potent topoisomerase II inhibitor. nih.govnih.gov It is a prodrug that is metabolized into the more active amrubicinol. spandidos-publications.comnih.gov |

| Amrubicinol | The C-13 hydroxy metabolite of amrubicin. researchgate.net It exhibits 5-220 times greater cytotoxic activity than amrubicin and is also a topoisomerase II inhibitor. niph.go.jpnih.gov |

Rationale for Carbon-13 Labeling of Amrubicin (Amrubicin-13C3) for Research Applications

The synthesis of this compound, a stable isotope-labeled version of amrubicin, is driven by the need for a precise tool in analytical and metabolic research. The rationale for incorporating three ¹³C atoms into the amrubicin structure aligns with the established applications of stable isotope labeling in pharmacology.

The primary research applications for this compound include:

Internal Standard for Bioanalysis: this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS (Liquid Chromatography-Mass Spectrometry). Because it is chemically identical to amrubicin but has a different mass, it can be added in a known quantity to biological samples to accurately measure the concentration of the unlabeled drug and its metabolites, like amrubicinol. This corrects for any sample loss during extraction and analytical variability.

Metabolic Fate and Pathway Elucidation: Using this compound allows researchers to trace the exact metabolic fate of the parent drug. By tracking the labeled carbon atoms, scientists can definitively identify and quantify its conversion to amrubicinol and potentially discover other metabolites. jove.com This is crucial for building a comprehensive understanding of the drug's biotransformation.

Pharmacokinetic Profiling: Labeled amrubicin is essential for detailed pharmacokinetic studies. It enables researchers to distinguish between the administered drug and any pre-existing, structurally similar endogenous compounds, leading to more accurate data on absorption, distribution, and clearance rates. metsol.com

The creation of this compound and its labeled metabolite, Amrubicinol-13C3, provides essential tools for in-depth preclinical research, facilitating a clearer understanding of the compound's pharmacological profile. theclinivex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₂¹³C₃H₂₅NO₉ |

|---|---|

Molecular Weight |

486.45 |

Synonyms |

(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-β-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione-13C3; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of Amrubicin 13c3

Strategies for Carbon-13 Isotopic Incorporation into Amrubicin (B1664947) Structure

The synthesis of Amrubicin-13C3 can be approached through two primary strategies: total chemical synthesis or semi-synthetic pathways that utilize biosynthetic precursors. Given that Amrubicin itself is a totally synthetic anthracycline, both routes are theoretically viable for its isotopically labeled analogue.

Total Chemical Synthesis Approaches for Labeled Amrubicin

Total chemical synthesis of the complex amrubicin structure is a multi-step process that offers precise control over the incorporation of isotopic labels by using specifically designed 13C-labeled building blocks. The synthesis of the amrubicin aglycone, the tetracyclic core, generally involves the assembly of the ring system followed by functional group manipulations.

Semi-Synthetic Pathways Utilizing Biosynthetic Precursors

A more efficient and commonly employed method for producing complex natural-product-derived molecules is semi-synthesis, which begins with a structurally related precursor produced via fermentation. For anthracyclines, strains of Streptomyces bacteria are widely used to produce precursors such as daunorubicinone or aklavinone.

To introduce the 13C labels into the tetracyclic aglycone, the fermentation process can be conducted using 13C-labeled metabolic precursors. The biosynthesis of the anthracycline core proceeds through the polyketide pathway, which utilizes acetate (B1210297) units. By supplementing the microbial culture medium with [1-¹³C]acetate or [1,2-¹³C₂]acetate, the bacterial polyketide synthase enzymes will incorporate these labeled units into the growing carbon skeleton. This method effectively labels the carbon backbone, including the positions that will become the C-5 and C-12 carbonyls and the C-9 acetyl group.

Once the 13C-enriched precursor (e.g., ¹³C-daunomycinone) is isolated from the fermentation broth, it undergoes a series of chemical modifications to be converted into this compound. A key transformation is the amination at the C-9 position, which can be achieved through a Ritter reaction, followed by other necessary chemical steps to yield the final labeled product. This semi-synthetic approach leverages the efficiency of biosynthesis to construct the complex core while still allowing for chemical manipulation to achieve the final target structure.

Regiospecificity of 13C Labeling at the C-13 Carbonyl Group and Other Sites

The regiospecificity of the isotopic labeling is a critical aspect of the synthesis.

In Total Synthesis: The positions of the 13C atoms are determined unequivocally by the choice of labeled starting materials. For example, using a phthalic anhydride (B1165640) with both carbonyl carbons labeled as 13C and later acylating with [1-13C]acetyl chloride would ensure the desired labeling pattern.

In Semi-Synthesis: The regiospecificity is governed by the biosynthetic pathway of the microorganism. The polyketide synthase enzymes assemble acetate units in a highly predictable and specific manner. Feeding experiments with 13C-labeled acetate have been used to map the biosynthetic origins of the carbon atoms in various anthracyclines, confirming that this method leads to specific and predictable labeling patterns on the tetracyclic ring system.

The active metabolite of amrubicin is amrubicinol (B1249511), where the C-13 ketone is reduced to a hydroxyl group. The labeling of the C-13 acetyl group is therefore crucial for metabolic studies that aim to track the fate of amrubicin and its conversion to amrubicinol.

Purification and Isolation Techniques for this compound

The purification of this compound from either a total synthesis or semi-synthetic reaction mixture is essential to ensure its suitability as a reference standard. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification and analysis of amrubicin and its analogues.

A robust HPLC method for separating amrubicin and its metabolite from plasma has been developed, which can be adapted for purification purposes. The process typically involves an initial sample cleanup, which could involve protein precipitation with a solvent like methanol (B129727) if the matrix is biological, or a liquid-liquid extraction for a reaction mixture. The extract is then subjected to reversed-phase HPLC. To improve peak shape and retention for the basic amino group of amrubicin, an ion-pairing agent such as sodium 1-octanesulfonate is often added to the mobile phase.

A typical purification setup would utilize a C18 stationary phase, with some methods employing monolithic columns for faster separation. Detection is commonly performed using a fluorescence detector, which offers high sensitivity for anthracyclines, with excitation and emission wavelengths set around 480 nm and 550 nm, respectively. The fractions corresponding to the this compound peak are collected, and the solvent is removed to yield the purified compound.

Table 1: Example HPLC Conditions for Amrubicin Analysis and Purification

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., monolithic column) |

| Mobile Phase | Tetrahydrofuran-dioxane-water (e.g., 2:6:15, v/v/v) containing an ion-pairing agent (e.g., 4 mM sodium 1-octanesulfonate) and acetic acid (e.g., 2.3 mM) |

| Detection | Fluorescence |

| Excitation λ | 480 nm |

| Emission λ | 550 nm |

Data derived from a method developed for the analysis of amrubicin and amrubicinol in human plasma.

Isotopic Purity Determination and Verification Methods

To function as a reliable internal standard, the chemical and isotopic purity of this compound must be rigorously verified. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the successful incorporation of the three carbon-13 isotopes. The analysis will show a mass shift of +3 Da compared to the unlabeled amrubicin. LC-MS/MS is also used to assess isotopic purity by comparing the signal intensity of the labeled compound with any residual unlabeled analogue.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Amrubicin and this compound

| Compound | Molecular Formula | Exact Mass [M] | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Amrubicin | C₂₅H₂₅NO₉ | 483.15 | ~484.16 |

| This compound | C₂₂(¹³C)₃H₂₅NO₉ | 486.16 | ~487.16 |

Exact masses calculated based on the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a reference standard. A ¹H-NMR spectrum is typically used to assess chemical purity by integrating the signals of the analyte against those of a certified internal standard with a known concentration. The structural integrity of the molecule is also confirmed by the chemical shifts and coupling patterns in the ¹H-NMR spectrum.

¹³C-NMR spectroscopy is used to confirm the positions of the isotopic labels. The spectrum of this compound will show significantly enhanced signals for the three labeled carbons (C-5, C-12, and the C-13 acetyl carbon), providing direct evidence of the labeling regiospecificity.

The combination of these analytical techniques ensures that the this compound standard has a well-defined structure, high chemical purity, and a known, high level of isotopic enrichment, making it a reliable tool for quantitative bioanalytical studies.

Advanced Analytical Methodologies and Applications of Amrubicin 13c3

Development of Quantitative Bioanalytical Assays Utilizing Amrubicin-13C3

The development of robust and reliable quantitative bioanalytical assays is fundamental to understanding the pharmacokinetics of amrubicin (B1664947). This compound is an ideal internal standard for these assays due to its chemical and physical properties being nearly identical to the unlabeled analyte, amrubicin, yet distinguishable by mass spectrometry.

Validation of Analytical Methods for this compound and its Metabolites in Biological Matrices

Once the LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA and EMA. sci-hub.se The validation process assesses several key parameters to demonstrate that the method is accurate, precise, and robust for the quantification of amrubicin and amrubicinol (B1249511) in biological samples like human plasma. nih.govashdin.com The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it co-elutes with the analyte, providing the most effective compensation for matrix effects and variability during sample processing. nih.govfoodriskmanagement.com

Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. bioanalysis-zone.com Selectivity is confirmed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes and the internal standard. Linearity is established by constructing a calibration curve over a relevant concentration range. Accuracy and precision are evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations.

Representative Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Matrix Effect | CV ≤ 15% | Consistent and reproducible |

| Extraction Recovery | Consistent and reproducible | ~85-95% |

| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |

Mass Spectrometry-Based Techniques for this compound Research

Beyond its role as an internal standard, this compound is invaluable in more advanced mass spectrometry-based research to explore the metabolic fate of amrubicin.

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying known and unknown metabolites. hilarispublisher.comnih.gov When this compound is administered, its metabolic products will retain the 13C3 label. This creates a distinct isotopic pattern that allows for the confident identification of drug-related material against a complex background of endogenous molecules. frontiersin.org Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers provide high mass accuracy (<5 ppm), enabling the determination of elemental compositions for parent ions and their fragments, which is a critical step in metabolite identification. nih.gov The use of this compound simplifies the data analysis process by allowing for the use of specialized data mining algorithms that can specifically search for the characteristic mass shift and isotopic signature of the labeled metabolites. hilarispublisher.com

Hypothetical Amrubicin Metabolites Identified by HRMS using this compound

| Metabolite | Proposed Transformation | Theoretical Unlabeled Mass | Observed Labeled Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Amrubicinol | Carbonyl reduction | 530.2287 | 533.2388 | < 2 |

| Glucuronide Conjugate | Glucuronidation | 705.2505 | 708.2606 | < 2 |

| N-dealkylated Metabolite | N-dealkylation | 500.1977 | 503.2078 | < 2 |

| Hydroxylated Metabolite | Hydroxylation | 544.2236 | 547.2337 | < 2 |

Tandem Mass Spectrometry Approaches for Structural Elucidation of Labeled Species

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. researchgate.net When a labeled metabolite, identified by HRMS, is subjected to MS/MS analysis, it fragments into smaller product ions. The masses of these product ions provide a fingerprint that helps to deduce the metabolite's structure. The presence of the 13C3 label within these fragments is particularly informative. By observing which fragments retain the +3 mass shift, researchers can pinpoint the location of the metabolic modification relative to the labeled portion of the molecule. For example, if a fragment containing the core anthracycline structure shows the mass shift but a fragment corresponding to a lost side chain does not, it indicates the modification occurred on the side chain. This level of detail is crucial for building a comprehensive picture of the biotransformation pathways of amrubicin. drugbank.com

Example of Tandem MS Fragmentation for a Hypothetical Labeled Amrubicin Metabolite

| Precursor Ion (m/z) | Proposed Structure | Product Ions (m/z) | Interpretation |

|---|---|---|---|

| 547.2337 | Hydroxylated this compound | 413.1 (unlabeled), 416.1 (+3) | Indicates hydroxylation on the aglycone part, as the core structure retains the label. |

| 134.1 (unlabeled) | Loss of the unmodified sugar moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and biomedical research, offering profound insights into molecular structure, dynamics, and metabolic processes. In the context of the isotopically labeled compound this compound, NMR spectroscopy serves as a particularly powerful tool. The incorporation of three Carbon-13 isotopes provides specific NMR-active nuclei that can be observed with high sensitivity and resolution, enabling detailed investigations that are not possible with the unlabeled parent compound, amrubicin.

The precise three-dimensional structure and conformational dynamics of a drug molecule are critical determinants of its biological activity. NMR spectroscopy is a primary method for elucidating these features in solution, providing data that reflects the molecule's state in a more biologically relevant environment than solid-state techniques like X-ray crystallography. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive structural understanding.

Detailed analysis of the 13C NMR spectrum is fundamental to confirming the molecular structure. While experimental data for this compound is not publicly available, predicted 13C NMR data for the parent compound, amrubicin, offers a foundational guide to the expected chemical shifts. The strategic placement of the 13C labels in this compound would lead to significantly enhanced signals for the labeled carbon atoms, simplifying spectral assignment and enabling more precise structural analysis.

Detailed Research Findings:

Structural elucidation via NMR involves a suite of experiments:

1D 13C NMR: This experiment provides information on the chemical environment of each carbon atom. The predicted chemical shifts for amrubicin suggest a wide dispersion of signals, which is typical for a complex molecule with varied functional groups.

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, HSQC would be invaluable for assigning the 1H and 13C signals of the labeled positions and their immediate proton environments.

2D Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton of the molecule and confirming the connectivity between different functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional folding and conformation. By observing NOEs between different parts of the this compound molecule, researchers can build a detailed model of its preferred solution-state conformation.

The structural data obtained from these NMR studies are vital for understanding how this compound interacts with its biological targets, such as topoisomerase II. mdpi.com

| Atom Position | Predicted 13C Chemical Shift (ppm) for Amrubicin | Notes |

|---|---|---|

| C1' | Data not available | Sugar Moiety |

| C2' | Data not available | |

| C3' | Data not available | |

| C4' | Data not available | |

| C5' | Data not available | |

| C1-C4 | Data not available | Tetracyclic Core |

| C5, C12 (C=O) | ~180-190 | |

| C6, C11 (C-OH) | ~155-165 | |

| C7-C10 | ~30-80 | |

| C9-Acetyl (CH3) | ~20-30 | Side Chain |

| C9-Acetyl (C=O) | ~200-210 |

Note: The table presents predicted or typical chemical shift ranges for the parent compound amrubicin as specific experimental data for this compound is not available in the public domain. The exact positions of the 13C labels in this compound would determine which signals are enhanced.

A significant application of isotopically labeled compounds like this compound is in the study of drug metabolism. nih.gov By introducing the heavy isotope of carbon, researchers can trace the fate of the drug as it is processed by the body. 13C NMR spectroscopy is an ideal technique for this purpose as it can directly detect the labeled carbon atoms in both the parent drug and its metabolites. unibas.it

The metabolism of amrubicin is known to produce several key metabolites, with the most significant being amrubicinol, which is formed by the reduction of the C-13 ketone. sumitomo-chem.co.jpnih.gov Amrubicinol itself is a potent cytotoxic agent. nih.gov Other metabolites, including aglycones and glucuronide conjugates, have also been identified. drugbank.com

Detailed Research Findings:

The use of this compound in metabolic studies would proceed as follows:

Administration and Sample Collection: this compound would be introduced to an in vitro system (e.g., liver microsomes) or an in vivo model. Biological samples (e.g., plasma, urine, tissue extracts) would then be collected over time.

NMR Analysis: The samples would be analyzed using 13C NMR. The unique signals from the 13C labels allow for the unambiguous identification of drug-derived molecules against the complex background of endogenous metabolites.

Metabolite Identification: The appearance of new 13C-labeled signals in the NMR spectra indicates the formation of metabolites. By analyzing the chemical shifts and coupling patterns of these new signals, and using 2D NMR techniques like HSQC and HMBC, the precise chemical structure of each metabolite can be determined. For example, a change in the chemical shift of a labeled carbon would indicate a chemical modification at or near that position.

This stable isotope tracing approach provides a powerful and non-radioactive method for elucidating metabolic pathways with high chemical specificity. nih.gov

| Compound | Metabolic Transformation | Significance |

|---|---|---|

| Amrubicin | Parent Drug | Prodrug with some intrinsic activity. researchgate.net |

| Amrubicinol | Reduction of C-13 ketone | Major active metabolite, significantly more potent than amrubicin. sumitomo-chem.co.jpnih.gov |

| Aglycone Metabolites | Cleavage of the glycosidic bond | Generally show substantially lower activity. sumitomo-chem.co.jpdrugbank.com |

| Amrubicinol Glucuronides | Conjugation with glucuronic acid | Represents a pathway for detoxification and excretion. drugbank.com |

| Deaminated Amrubicin | Removal of the C-9 amino group | A minor metabolic pathway. drugbank.com |

Mechanistic Research Applications of Amrubicin 13c3 in Pharmacokinetics and Metabolism Preclinical Focus

In Vitro Studies on Amrubicin-13C3 Disposition

In vitro models are fundamental in the early stages of drug development to predict how a compound will behave in a living organism. For this compound, these studies provide critical insights into its cellular and metabolic characteristics.

Investigation of Cellular Uptake and Efflux Mechanisms using Labeled Compound

The use of this compound is crucial for studying how the drug enters and exits cells. These processes are key determinants of its intracellular concentration and, consequently, its therapeutic efficacy.

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a significant role in drug resistance by actively pumping therapeutic agents out of cancer cells. nih.govmedtechbcn.com The overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a common mechanism of multidrug resistance in cancer. nih.gov These transporters can limit the effectiveness of chemotherapeutic drugs by reducing their intracellular accumulation. nih.govfrontiersin.org

Studies using doxorubicin-resistant P388 murine leukemia cells, which overexpress P-glycoprotein, have shown clear cross-resistance to both amrubicin (B1664947) and its active metabolite, amrubicinol (B1249511). nih.gov This suggests that amrubicin is likely a substrate for P-glycoprotein. The use of this compound in such preclinical models allows for precise quantification of its efflux mediated by specific ABC transporters, helping to elucidate mechanisms of resistance.

Receptor-mediated endocytosis is a critical process for the cellular uptake of various molecules. nih.govnih.gov This process involves the binding of a ligand to a specific cell surface receptor, followed by the internalization of the receptor-ligand complex into the cell within a vesicle. thermofisher.com While direct studies on this compound's receptor-mediated internalization are not extensively detailed in the provided context, research on related compounds and cellular processes provides a framework for how such investigations could be conducted. For instance, studies on P388 murine leukemia cells have examined the cellular uptake and intracellular distribution of amrubicin and amrubicinol. nih.gov These studies revealed that only about 10 to 20% of the internalized amrubicin or amrubicinol was found in the cell nuclear fraction, in contrast to doxorubicin (B1662922), where 70 to 80% was localized in the nucleus. nih.gov This suggests a different intracellular trafficking pathway for amrubicin and its metabolite compared to other anthracyclines. The use of this compound would be instrumental in more detailed studies to trace its path through endosomal compartments and identify the specific receptors and pathways involved in its uptake.

Elucidation of this compound Metabolic Pathways and Enzyme Identification

This compound is a powerful tool for mapping the metabolic fate of amrubicin. vulcanchem.com In vitro metabolism studies using liver microsomes and cytosol from different species are essential to identify the enzymes responsible for its biotransformation and to characterize the resulting metabolites. nih.gov

One of the primary metabolic pathways for amrubicin is the reduction of the carbonyl group at the C-13 position. vulcanchem.comnih.gov This reaction is catalyzed by carbonyl reductases (CBRs), a family of enzymes that reduce carbonyl compounds to their corresponding alcohols. uniprot.orgnih.gov The metabolism of amrubicin to its active metabolite, amrubicinol, is mediated by carbonyl reductase. nih.gov The generation of amrubicinol can be inhibited by quercetin, a known inhibitor of carbonyl reductase. nih.gov Studies have shown that the inhibition of carbonyl reductase 1 (CBR1) can impact the metabolism of similar anthracycline drugs. nih.gov The use of this compound allows for the precise monitoring of the conversion to Amrubicinol-13C3, facilitating the characterization of the kinetics and specific isoforms of carbonyl reductase involved in this biotransformation.

The primary and most significant metabolite of amrubicin is amrubicinol. nih.gov The metabolism of this compound leads to the formation of Amrubicinol-13C3. vulcanchem.compharmaffiliates.com This metabolite is particularly important as it is significantly more potent than the parent drug. nih.govpharmaffiliates.com In P388 murine leukemia cells, amrubicinol was found to be about 80 times more potent than amrubicin. nih.gov The intracellular concentration of amrubicinol was also found to be higher than that of amrubicin. nih.gov

Studies on the Role of Specific Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes

The metabolic pathway of amrubicin is critical to understanding its efficacy and potential interactions. In preclinical animal models, such as rats and dogs, the primary metabolic transformation is the reduction of the C-13 carbonyl group to form the active metabolite, amrubicinol. drugbank.com This reaction is primarily catalyzed by cytoplasmic carbonyl reductases. drugbank.com

While carbonyl reductase is central, the investigation of cytochrome P450 (CYP) enzymes remains a standard and vital component of preclinical drug development. medicineslearningportal.orgevotec.com CYP enzymes are a major source of drug-drug interactions, and determining a compound's potential to inhibit or induce these enzymes is crucial. evotec.comevotec.com In this context, this compound would be utilized in in vitro studies with human liver microsomes or hepatocytes. By incubating these systems with amrubicin in the presence of specific CYP substrates, researchers can quantify the formation of metabolites. This compound serves as the perfect internal standard in the subsequent LC-MS analysis, allowing for precise measurement of amrubicin turnover and its effect on various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2). medicineslearningportal.org This helps to predict whether amrubicin might alter the metabolism of co-administered drugs, a key consideration for clinical use. evotec.com

Research into Plasma Protein Binding and Intracellular Distribution of this compound

The distribution of a drug within the body is heavily influenced by its binding to plasma proteins and its ability to penetrate cells. sygnaturediscovery.com this compound is instrumental in precisely quantifying these phenomena.

The fraction of a drug bound to plasma proteins is unavailable to exert pharmacological effects or to be metabolized and excreted. sygnaturediscovery.com Therefore, determining the extent of plasma protein binding (PPB) is a critical pharmacokinetic parameter. Studies have shown that amrubicin is highly bound to plasma proteins. drugbank.com In a study involving patients with normal hepatic function, the plasma protein binding was found to be between 82.0% and 85.3%. drugbank.com This binding was even higher in patients with hepatic impairment, ranging from 91.3% to 97.1%. drugbank.com

The use of this compound is central to the modern techniques used to measure PPB, such as equilibrium dialysis or ultrafiltration, followed by LC-MS/MS analysis. sigmaaldrich.com In these assays, this compound is added to the samples as an internal standard to accurately quantify the concentration of unbound amrubicin in the protein-free fraction (dialysate or ultrafiltrate) and compare it to the total concentration, yielding a precise percentage of binding. Furthermore, studies have noted that after consecutive daily doses, the area under the curve (AUC) for the metabolite amrubicinol in red blood cells (RBCs) was significantly higher than day 1 values, indicating accumulation and distribution into blood cells. drugbank.com

| Patient Group | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Normal Hepatic Function | 82.0–85.3% | drugbank.com |

| Hepatic Impairment | 91.3–97.1% | drugbank.com |

Understanding where a drug and its metabolites accumulate within a cell is key to elucidating their mechanism of action. Amrubicin's decreased DNA intercalation compared to other anthracyclines like doxorubicin is thought to influence its intracellular distribution. drugbank.com Studies in P388 murine leukemia cells revealed significant differences in the subcellular localization of amrubicin and its metabolite, amrubicinol, compared to doxorubicin. drugbank.comnih.gov While 70% to 80% of doxorubicin was found in the cell nuclear fraction, only about 10% to 20% of amrubicin or amrubicinol taken up by the cells was detected in the nucleus. drugbank.comnih.gov This suggests that the primary site of action for amrubicin and amrubicinol may be different from that of doxorubicin, focusing less on nuclear DNA intercalation. nih.gov

To conduct such studies, cells are incubated with the drug and then fractionated into subcellular components (e.g., nucleus, cytoplasm, mitochondria). This compound would be essential for the accurate quantification of amrubicin and its metabolites in these minute fractions using sensitive LC-MS/MS methods.

| Compound | Distribution in Cell Nuclear Fraction (%) | Reference |

|---|---|---|

| Amrubicin | ~10–20% | drugbank.comnih.gov |

| Amrubicinol | ~10–20% | nih.gov |

| Doxorubicin | ~70–80% | drugbank.comnih.gov |

Preclinical In Vivo Pharmacokinetic and Metabolic Profiling Studies

In vivo studies in animal models are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. wuxiapptec.com Stable isotope-labeled tracers like this compound are fundamental to these investigations. pharmaron.com

ADME studies provide a comprehensive picture of a drug's disposition. pharmaron.com In a typical preclinical ADME study using animal models such as rats or dogs, a dose of amrubicin would be administered, and biological samples (plasma, urine, feces) would be collected over time. wuxiapptec.com The use of this compound as an internal standard for bioanalysis allows for the generation of precise concentration-time profiles of the parent drug and its key metabolites, like amrubicinol. drugbank.com

These profiles are used to calculate critical pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life. biorxiv.org The primary metabolite, amrubicinol, is formed through reduction by cytoplasmic carbonyl reductase in both rats and dogs. drugbank.com By tracing the appearance and disappearance of the parent compound and its metabolites, researchers can construct a complete picture of the drug's metabolic fate and excretion pathways, which is vital for predicting its behavior in humans. openmedscience.comnih.gov

Investigating how a drug distributes into various tissues is crucial, especially for an anticancer agent, where accumulation in tumor tissue is desired. Studies on amrubicin's tissue distribution have been conducted in animal models to understand its efficacy. nih.gov A study using human tumor xenografts in nude mice found a strong correlation between the concentration of the active metabolite, amrubicinol, in the tumor tissue and the drug's in vivo antitumor efficacy. nih.gov High metabolic conversion of amrubicin to amrubicinol was observed in tumor homogenates from cell lines that were highly sensitive to amrubicin. nih.gov

This finding underscores that tumor-selective metabolism of amrubicin leads to a targeted disposition of its more potent metabolite, amrubicinol, enhancing its therapeutic effect. nih.gov In such tissue distribution studies, this compound is critical. After administration of amrubicin to animal models, various organs and tissues are collected at different time points. wuxiapptec.com The tissue is homogenized and analyzed by LC-MS/MS, with this compound added as an internal standard to accurately quantify the concentration of amrubicin and amrubicinol in each specific tissue, revealing patterns of distribution and accumulation. drugbank.comnih.gov

Mechanistic Investigations of Enterohepatic Recycling of this compound and its Metabolites

Preclinical studies utilizing this compound in rat models have demonstrated that amrubicin undergoes enterohepatic recycling. drugbank.com The investigation of this mechanism is crucial for understanding the complete disposition of the drug. The process typically involves several steps that can be elucidated using labeled compounds:

Biliary Excretion: Following systemic administration, this compound is taken up by the liver. Within the hepatocytes, the parent compound and its metabolites, such as the active form Amrubicinol-13C3, can be conjugated (e.g., with glucuronic acid) and actively transported into the bile. Studies in bile-duct cannulated rats are instrumental in quantifying the extent of this biliary excretion without the confounding factor of intestinal reabsorption. mdpi.comnih.gov

Intestinal Metabolism: Once in the intestinal lumen, conjugated metabolites of this compound can be hydrolyzed by bacterial enzymes, such as β-glucuronidases. This deconjugation process regenerates the parent drug or its active metabolite, making them available for reabsorption.

Intestinal Reabsorption: The now unconjugated, more lipophilic this compound and its metabolites can be reabsorbed from the intestine back into the portal vein, completing the recycling loop and returning to the liver for another cycle of distribution and metabolism. researchgate.net

The use of this compound allows researchers to track the movement of the molecule through this cycle, distinguishing between the initially absorbed drug and the portion that is reabsorbed after biliary excretion. This provides a quantitative measure of the contribution of enterohepatic recycling to the total drug exposure (AUC) and its persistence in the body. mdpi.com Understanding this recycling is vital for accurately modeling the pharmacokinetic profile and predicting the duration of action in subsequent clinical scenarios.

Comparative Metabolic Studies of this compound Across Different Preclinical Species

The selection of an appropriate animal model for predicting human pharmacokinetics is a critical step in drug development. Comparative metabolic studies across different preclinical species are performed to understand species-specific differences in drug metabolism and disposition. nih.govcapes.gov.br Such studies have been conducted for amrubicin in species including mice, rats, and dogs. drugbank.com

The metabolism of amrubicin primarily involves its conversion to the more potent active metabolite, amrubicinol. nih.gov However, the rate and extent of this conversion, as well as other metabolic and elimination pathways, can vary significantly between species. These differences are often due to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s and carbonyl reductases. nih.govrug.nl

By administering this compound to different species, researchers can precisely track and quantify the formation of various metabolites and compare pharmacokinetic parameters. Key differences are often observed in plasma concentrations, elimination half-lives, and lethal or tolerated doses. For instance, acute intravenous toxicity studies have shown marked differences in the lethal dose (LD50) of amrubicin among common preclinical species. drugbank.com

Table 1: Comparative Pharmacokinetic and Toxicity Parameters of Amrubicin in Preclinical Species

These comparative studies are essential for identifying the preclinical species that most closely resembles human metabolism, thereby improving the predictive value of efficacy and toxicity studies before moving to clinical trials. psu.edu

Impact of Genetic Polymorphisms (e.g., NQO1) on this compound Disposition in Preclinical Models

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant interindividual variability in drug response and toxicity. For amrubicin, a key enzyme involved in its detoxification is NAD(P)H:quinone oxidoreductase 1 (NQO1). iiarjournals.orgnih.gov NQO1 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones, including amrubicin and its active metabolite amrubicinol, to less toxic hydroquinones. dovepress.com

A well-characterized single nucleotide polymorphism (SNP) in the NQO1 gene is C609T (rs1800566), which results in a proline to serine substitution (P187S) in the enzyme. grafiati.com This substitution leads to rapid proteasomal degradation of the NQO1 protein, resulting in significantly reduced or null enzyme activity in individuals homozygous for the T-allele (T/T genotype). iiarjournals.orggrafiati.com

Preclinical in vitro models, such as human lung cancer cell lines with different NQO1 genotypes, are invaluable for studying the impact of this polymorphism on amrubicin disposition and activity. Using this compound in these models allows for the direct measurement of its metabolism and intracellular accumulation. Research has shown that cell lines with lower NQO1 expression or the T/T genotype are more sensitive to the cytotoxic effects of amrubicinol. researchgate.net This is because the reduced NQO1 activity leads to less inactivation of the drug, resulting in higher intracellular concentrations of the active metabolite. nih.govresearchgate.net

Table 2: Influence of NQO1 C609T Genotype on Amrubicinol Activity in Preclinical Cell Models

These preclinical findings highlight that the NQO1 genotype could be a critical determinant of amrubicin's efficacy and toxicity. Investigating these effects in preclinical models is essential for developing potential biomarkers to personalize therapy in the future.

Molecular and Cellular Mechanistic Studies with Amrubicin 13c3

Research into Amrubicin-13C3 Interactions with DNA and Topoisomerase II

The cytotoxic activity of this compound is intrinsically linked to its ability to interfere with fundamental DNA processes. drugbank.com This interference occurs through a multi-faceted mechanism involving direct DNA interaction and potent inhibition of a key enzyme responsible for maintaining DNA topology. drugbank.commedchemexpress.com

This compound, like other anthracyclines, is capable of forming complexes with DNA by intercalating between base pairs. drugbank.comvulcanchem.com This process involves the insertion of its planar ring system into the DNA double helix. However, studies comparing amrubicin (B1664947) to other anthracyclines, such as doxorubicin (B1662922), reveal that it possesses a lower affinity for DNA binding. drugbank.com Specifically, amrubicin binds to DNA with a 7-fold lower affinity than doxorubicin, meaning higher concentrations are required to achieve similar levels of DNA unwinding. drugbank.com This decreased DNA interaction is thought to influence its intracellular distribution, with amrubicin showing a significantly lower concentration in the cell nucleus compared to doxorubicin. drugbank.com

The primary mechanism for the cell growth inhibitory effects of amrubicin is the inhibition of topoisomerase II. drugbank.comnih.gov this compound acts as a potent topoisomerase II inhibitor by stabilizing the transient, covalent complex formed between the enzyme and DNA, known as the cleavable complex. drugbank.comvulcanchem.comnih.gov Topoisomerase II typically functions by creating temporary double-strand breaks in DNA to manage its structure during replication and transcription, and then re-ligating the breaks. drugbank.com this compound interferes with the re-ligation step of this enzymatic reaction. drugbank.com By stabilizing the DNA-topoisomerase II complex, it prevents the resealing of the DNA strands, effectively poisoning the enzyme and converting a transient intermediate into a permanent lesion. drugbank.commedchemexpress.com

The stabilization of the cleavable complex by this compound directly leads to the formation of persistent DNA double-strand breaks (DSBs). drugbank.com When the cellular machinery, such as replication forks, encounters these stabilized complexes, the transient breaks are converted into permanent and cytotoxic DSBs. nih.gov These breaks are highly deleterious lesions that can trigger cell cycle arrest and programmed cell death if not properly repaired. nih.govscienceopen.com The accumulation of these DSBs is a central event that links the inhibition of topoisomerase II by this compound to its ultimate cytotoxic and antimitotic effects. drugbank.com

Table 1: Summary of this compound Interactions with DNA and Topoisomerase II

| Mechanism | Description | Key Findings | References |

| DNA Intercalation | Insertion of the amrubicin molecule between DNA base pairs. | Forms complexes with DNA but has a 7-fold lower binding affinity compared to doxorubicin. drugbank.com | drugbank.com, vulcanchem.com |

| Topoisomerase II Inhibition | Acts as a topoisomerase II "poison". | Stabilizes the DNA-topoisomerase II cleavable complex, inhibiting the enzyme's re-ligation function. drugbank.comvulcanchem.com | drugbank.com, vulcanchem.com, medchemexpress.com, nih.gov |

| Induction of DSBs | Generation of permanent breaks in both strands of the DNA helix. | The stabilized enzyme-DNA complex leads to the formation of cytotoxic double-strand breaks. drugbank.com | drugbank.com, nih.gov |

Investigations into Cellular Signaling Pathways Affected by this compound

The DNA damage induced by this compound triggers a cascade of cellular signaling events, profoundly affecting pathways that control cell survival, proliferation, and death.

Research has demonstrated that the cellular response to this compound involves the induction of apoptosis and significant modulation of the cell cycle. In human leukemia U937 cells, amrubicin and its active metabolite, amrubicinol (B1249511), induce classic apoptotic features, including characteristic nuclear morphological changes and DNA fragmentation. nih.gov This apoptotic cell death occurs in a dose-dependent manner. nih.gov

The induction of apoptosis is mechanistically linked to the activation of specific effector caspases. Studies show that amrubicin-induced apoptosis is mediated by the activation of caspase-3 and caspase-7, while caspase-1 is not involved. drugbank.comnih.gov This caspase activation precedes the loss of mitochondrial membrane potential, indicating that these are key events in the apoptotic pathway triggered by the compound. nih.gov

Furthermore, the inhibition of cell growth by amrubicin is accompanied by an arrest of the cell cycle in the G2/M phase. drugbank.comnih.gov This checkpoint activation is a typical cellular response to DNA damage, preventing cells with compromised DNA from proceeding into mitosis. scienceopen.com

Autophagy is a catabolic "self-eating" process that cells can use to degrade and recycle cellular components, which can function as either a pro-survival or pro-death mechanism depending on the context. frontiersin.orgmdpi.com Stressors such as nutrient deprivation or chemotherapy can induce autophagy. frontiersin.orgkoreamed.org Key protein markers and regulators of autophagy include Beclin-1, the conversion of LC3-I to the membrane-bound LC3-II, and the PI3K/Akt/mTOR signaling pathway. frontiersin.orgkoreamed.org While this compound induces significant cellular stress and DNA damage, which are known triggers for autophagy, direct studies specifically detailing the induction of autophagy by amrubicin were not prominent in the reviewed literature. It is plausible that autophagy could be activated as a cellular response to amrubicin treatment, potentially influencing chemo-resistance, but dedicated research is required to confirm and characterize this specific mechanism for the compound. nih.gov

Table 2: Effects of this compound on Cellular Signaling

| Pathway | Effect | Key Findings | References |

| Apoptosis | Induction of programmed cell death. | Induces dose-dependent apoptosis with nuclear fragmentation. nih.gov Mediated by activation of caspase-3 and caspase-7. drugbank.comnih.gov | drugbank.com, nih.gov |

| Cell Cycle | Modulation of cell cycle progression. | Causes cell cycle arrest at the G2/M checkpoint. drugbank.comnih.gov | drugbank.com, nih.gov |

| Autophagy | Potential for induction. | Direct evidence for amrubicin-induced autophagy is not established, though it is a known response to chemotherapy-induced stress. | frontiersin.org, koreamed.org, nih.gov |

Research on Drug Resistance Mechanisms Associated with this compound at Molecular and Cellular Levels

The development of drug resistance is a significant challenge in cancer chemotherapy, limiting the long-term efficacy of many therapeutic agents. In the context of this compound, which for the purposes of discussing biological mechanisms is functionally equivalent to amrubicin, research has focused on understanding the molecular and cellular processes that contribute to decreased sensitivity and eventual resistance. These investigations are crucial for optimizing treatment strategies and developing approaches to overcome resistance.

Role of Efflux Pumps in this compound Resistance

A primary mechanism of multidrug resistance in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively transport chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. nih.gov

Research has shown that both amrubicin and its more potent active metabolite, amrubicinol, are substrates of the P-glycoprotein (P-gp) efflux pump, which is encoded by the MDR1 gene. aacrjournals.orgamegroups.org Studies using P-gp-overexpressing cell lines, such as L-MDR1, demonstrated significantly greater resistance to both amrubicin and amrubicinol compared to the parental cell lines. amegroups.org This resistance was correlated with reduced intracellular accumulation of the drugs. amegroups.org The use of a P-gp inhibitor, cyclosporin (B1163) A, was ableto restore sensitivity and increase intracellular drug levels in these resistant cells. amegroups.org

However, amrubicin appears to be less susceptible to this resistance mechanism compared to other anthracyclines like doxorubicin. aacrjournals.orgnih.gov While it is a moderate substrate for P-gp, its high intrinsic permeability and lipophilic properties are thought to facilitate a rapid influx into cancer cells, which may partially counteract the effects of P-gp-mediated efflux. aacrjournals.orgnih.gov This characteristic may explain why amrubicin can retain activity in some doxorubicin-resistant tumors. aacrjournals.org

Table 1: Impact of P-glycoprotein on Amrubicin and Amrubicinol Cytotoxicity

| Cell Line | Drug | Fold Resistance (Compared to Parental) | Effect of P-gp Inhibitor (Cyclosporin A) |

| L-MDR1 | Amrubicin | 6-fold | Restoration of sensitivity |

| L-MDR1 | Amrubicinol | 12-fold | Restoration of sensitivity |

| A549 | Amrubicin | Not Applicable | Increased intracellular accumulation and cytotoxicity |

| A549 | Amrubicinol | Not Applicable | Increased intracellular accumulation and cytotoxicity |

Data compiled from Hira et al., 2008. amegroups.org

Alterations in Drug Metabolism Leading to Resistance

The metabolic conversion of amrubicin to amrubicinol is a critical step in its anti-cancer activity, as amrubicinol is significantly more potent. amegroups.org Therefore, any alterations in the metabolic pathways involved can impact drug efficacy and contribute to resistance. The primary enzyme responsible for this conversion is carbonyl reductase. xiahepublishing.com

While direct evidence of resistance through altered amrubicin metabolism is still an area of investigation, the interplay between metabolism and efflux pumps is crucial. Since amrubicinol is also a substrate for P-gp, increased efflux of the active metabolite can be a significant resistance mechanism. amegroups.org

Furthermore, studies have noted that polymorphisms in genes encoding drug-metabolizing enzymes and transporters can influence drug response and toxicity. For instance, polymorphisms in the ABCB1 gene, which encodes P-gp, have been suggested as potential predictors of amrubicin-induced neutropenia, highlighting the clinical relevance of transport mechanisms. xiahepublishing.com

Molecular and Cellular Adaptations to this compound Exposure

Upon exposure to amrubicin, cancer cells can undergo various adaptations to survive the cytotoxic insult. These adaptations involve changes in gene expression and cellular processes.

One key adaptation is the induction of a DNA damage response. As a topoisomerase II inhibitor, amrubicin causes double-strand DNA breaks, which triggers cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. aacrjournals.orgnih.gov If the damage is too extensive, this response can lead to apoptosis. aacrjournals.orgnih.gov However, cancer cells with enhanced DNA repair capabilities may be more resistant to amrubicin's effects.

Gene expression profiling studies have revealed that amrubicin treatment leads to the regulation of a unique set of genes compared to other anthracyclines like doxorubicin. aacrjournals.orgnih.gov This suggests that amrubicin has a distinct mode of action that may overcome some typical anthracycline resistance mechanisms. aacrjournals.orgnih.gov

A specific molecular adaptation identified in lung cancer cell lines resistant to amrubicinol is the significant upregulation of amphiregulin (AREG). iiarjournals.org AREG is a growth factor that can promote cell survival. In resistant cell lines, the conditioned medium containing AREG could reduce the sensitivity of parental cells to amrubicinol. iiarjournals.org Conversely, silencing the AREG gene in resistant cells restored their sensitivity to the drug. iiarjournals.org

Table 2: Relative Resistance of Lung Cancer Cell Lines to Amrubicinol and Associated Amphiregulin (AREG) Upregulation

| Cell Line Pair | Fold Resistance to Amrubicinol | Key Upregulated Gene in Resistant Line |

| DMS53/S vs. DMS53/R | 5.3-fold | Amphiregulin (AREG) |

| H520/S vs. H520/R | 2.8-fold | Amphiregulin (AREG) |

Data compiled from Amphiregulin as a Novel Resistance Factor for Amrubicin in Lung Cancer Cells. iiarjournals.org

Epigenetic Modifications and Their Impact on this compound Response in Research Models

Epigenetic modifications, such as DNA methylation, histone modifications, and the expression of non-coding RNAs, are heritable changes that regulate gene expression without altering the DNA sequence itself. nih.govnih.gov These mechanisms are increasingly recognized as playing a crucial role in the development of drug resistance in cancer. frontiersin.orgnih.gov

While the direct role of epigenetic modifications in resistance to amrubicin has not been extensively studied, the principles of epigenetic-mediated drug resistance are likely applicable. For example:

DNA Methylation: Hypermethylation of promoter regions can silence tumor suppressor genes, while hypomethylation can activate oncogenes. nih.govnih.gov Changes in the methylation status of genes involved in drug transport, metabolism, or apoptosis could potentially contribute to amrubicin resistance.

Histone Modifications: Modifications to histone proteins, such as acetylation and methylation, can alter chromatin structure and gene accessibility. numberanalytics.com This can lead to changes in the expression of genes that mediate drug response.

Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate the expression of multiple genes involved in drug resistance pathways, including those controlling drug efflux pumps and apoptosis. frontiersin.orgnih.gov For instance, ncRNAs have been shown to modulate the expression of ABC transporters, which could be relevant to amrubicin resistance. nih.gov

Gene expression profiling studies of amrubicin-resistant cells have shown that a number of genes are uniquely regulated, which points towards potential underlying epigenetic control. aacrjournals.orgnih.gov However, further research is needed to specifically identify the epigenetic changes that drive resistance to amrubicin and to determine whether targeting these modifications could be a viable strategy to overcome it.

Emerging Research Directions and Methodological Innovations for Labeled Anthracyclines

Application of Amrubicin-13C3 in Drug Discovery and Lead Optimization Research

The use of isotopically labeled compounds is a cornerstone of modern drug discovery and lead optimization. danaher.comresearcher.life this compound, with its three carbon-13 atoms, serves as a precise tracer in various assays, enabling researchers to track its metabolic fate and molecular interactions without altering its fundamental chemical properties. This facilitates a deeper understanding of its pharmacokinetics and pharmacodynamics, which is crucial for improving therapeutic efficacy. danaher.com

Use in High-Throughput Screening for Modulators of this compound Activity

High-throughput screening (HTS) is a key methodology for discovering small molecules that can modulate the activity of a therapeutic agent. nih.govrsc.org When used in HTS campaigns, this compound allows for the direct and sensitive measurement of its uptake, efflux, and metabolism in cancer cells via mass spectrometry. This approach is superior to indirect methods like fluorescence, as it can distinguish the parent compound from its metabolites with high specificity.

Researchers can screen large chemical libraries to identify compounds that, for example, block efflux pumps responsible for drug resistance or inhibit metabolic pathways that deactivate Amrubicin (B1664947). The stable isotope label ensures that the detected signal is unambiguously from the administered compound or its direct metabolic products. nih.gov This enables the identification of potential synergistic agents that could enhance Amrubicin's anti-tumor effects.

Below is an illustrative data table from a hypothetical HTS assay designed to find modulators of this compound retention in a cancer cell line.

| Compound ID | Concentration (µM) | Intracellular this compound (Relative % Change) | Potential Mechanism |

| CTRL-01 | - | 0% | Baseline |

| MOD-A | 10 | +150% | Efflux Pump Inhibitor |

| MOD-B | 10 | -75% | Metabolism Enhancer |

| MOD-C | 10 | +5% | No Significant Effect |

Design of Novel Analogs Based on this compound Metabolic and Mechanistic Insights

Understanding a drug's metabolic pathway is critical for lead optimization. researcher.life By administering this compound to in vitro or in vivo systems, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify its metabolites. The 13C3 label provides a distinct isotopic signature, making it straightforward to trace the transformation of the parent molecule.

This detailed metabolic map reveals which parts of the Amrubicin molecule are susceptible to modification by cellular enzymes. Such insights are invaluable for medicinal chemists aiming to design novel analogs with improved properties. nih.gov For instance, if a specific site on the molecule is rapidly hydroxylated, leading to inactivation, new analogs can be designed where that site is chemically protected to enhance metabolic stability and prolong the drug's active lifespan. nih.gov This data-driven approach accelerates the development of more potent and resilient therapeutic candidates.

Development of Advanced In Vitro and Ex Vivo Research Models Utilizing this compound

To better predict clinical outcomes, cancer research is moving beyond traditional 2D cell cultures to more physiologically relevant models. This compound is an ideal tool for mechanism and metabolism studies within these sophisticated systems.

Organ-on-a-Chip and Microphysiological Systems for this compound Studies

Organ-on-a-chip (OoC) platforms are microfluidic devices that recreate the complex microenvironments of human organs, such as the liver or a tumor. mdpi.commdpi.com When this compound is introduced into a "tumor-on-a-chip" model, scientists can observe its distribution, penetration into tumor spheroids, and metabolic conversion in real-time under flow conditions that mimic blood circulation. mdpi.com

In a "liver-on-a-chip" model, the use of this compound allows for precise characterization of hepatic metabolism, identifying potential drug-drug interactions or patient-specific metabolic profiles. The ability to trace the labeled compound and its metabolites provides quantitative data on drug efficacy and toxicity in a human-relevant microenvironment, bridging the gap between preclinical and clinical studies.

Humanized Animal Models for Specific Metabolic or Transporter Research

Humanized animal models, particularly mice engrafted with human cells or tissues, offer a powerful in vivo platform for studying human-specific drug responses. nih.govyoutube.com For instance, mice with "humanized" livers can be used to study the metabolism of this compound by human cytochrome P450 enzymes.

Administering this compound to these models allows researchers to collect plasma, tissue, and urine samples to create a comprehensive profile of human-relevant metabolites. This is crucial because metabolic pathways can differ significantly between species. Such studies can help predict the pharmacokinetic profile of Amrubicin in human patients and identify the role of specific drug transporters in its distribution and elimination. youtube.com

The following table shows hypothetical comparative data on the metabolic profile of this compound in different research models.

| Model System | Parent this compound (%) | Metabolite M1-13C3 (%) | Metabolite M2-13C3 (%) |

| Standard Mouse Model | 30% | 60% (Mouse-specific) | 10% |

| Humanized Liver Mouse | 55% | 15% | 30% (Human-specific) |

| Liver-on-a-Chip (Human Cells) | 60% | 12% | 28% (Human-specific) |

Integration of this compound Research with Systems Biology and Omics Approaches

Systems biology seeks to understand the entirety of interactions within a biological system rather than focusing on a single component. frontiersin.orgcisncancer.org this compound is a key tool for metabolomics, a major branch of 'omics' research, allowing for stable isotope tracing to map the drug's impact on cellular networks. nih.gov

By exposing cancer cells to this compound, researchers can track the 13C atoms as they are incorporated into various downstream metabolites. This technique, known as metabolic flux analysis, reveals how the drug perturbs critical cellular pathways, such as glycolysis or the citric acid cycle. nih.gov Integrating this metabolomic data with other 'omics' data (e.g., transcriptomics, proteomics) provides a holistic view of the drug's mechanism of action. mdpi.com This integrated approach can uncover novel drug targets, identify biomarkers for patient stratification, and reveal unexpected mechanisms of drug resistance, ultimately guiding more effective and personalized cancer treatment strategies. frontiersin.orgnih.gov

Metabolomics Profiling with Labeled this compound

The use of stable isotope-labeled compounds is a powerful technique in metabolomics for tracing the metabolic fate of a drug and its impact on cellular pathways. This compound, a labeled version of the anthracycline amrubicin, serves as an ideal tracer for such studies. By introducing this compound into preclinical systems, researchers can meticulously track the incorporation of the 13C atoms into various metabolites, providing a dynamic view of its biotransformation and downstream effects.

This methodology allows for the unambiguous identification of drug-derived metabolites, distinguishing them from the endogenous metabolic background. nih.gov The core principle involves using high-resolution mass spectrometry to detect the mass shift caused by the 13C isotopes. nih.gov This approach can elucidate the full spectrum of amrubicin's metabolic products, including its primary active metabolite, amrubicinol (B1249511), as well as other minor or previously unknown derivatives formed through processes like hydroxylation or reduction. nih.govnih.govnih.gov

Furthermore, metabolomics profiling with this compound can reveal how the drug perturbs cellular metabolism. mdpi.com By analyzing the isotopic enrichment in key metabolic pathways such as glycolysis, the TCA cycle, and nucleotide synthesis, scientists can identify metabolic reprogramming induced by the drug. nih.gov For instance, studies on other anthracyclines have shown significant alterations in citric acid, purine, and pyrimidine (B1678525) metabolism, which may be linked to both efficacy and toxicity. nih.gov Applying this technique to this compound could identify unique metabolic signatures associated with its antitumor activity or its toxic side effects, potentially uncovering novel biomarkers for treatment response and toxicity. mdpi.comresearchgate.net

Table 1: Potential Applications of this compound in Metabolomics

| Research Application | Methodological Approach | Expected Outcome | Potential Significance |

|---|---|---|---|

| Metabolite Identification | LC-MS/MS analysis of extracts from cells or tissues treated with this compound to detect 13C-labeled ions. | Unambiguous identification of amrubicin metabolites, including amrubicinol and novel biotransformation products. | Provides a complete map of amrubicin's metabolic fate. |

| Pathway Analysis | Isotope tracing to measure 13C incorporation into downstream endogenous metabolites (e.g., amino acids, lipids). | Quantification of metabolic flux changes in central carbon metabolism and other pathways affected by the drug. | Reveals mechanisms of cytotoxicity and metabolic vulnerabilities of cancer cells. |

| Biomarker Discovery | Comparative metabolomic profiling of sensitive vs. resistant cell lines or patient samples. | Identification of metabolic signatures that correlate with drug efficacy or toxicity. mdpi.com | Development of predictive biomarkers for patient stratification. |

Proteomics and Interactome Analysis to Identify this compound Binding Partners

Understanding the full spectrum of a drug's molecular interactions is crucial for elucidating its mechanism of action and potential off-target effects. Proteomics and interactome analysis provide powerful tools to identify the proteins that directly or indirectly interact with this compound within the cell. These methods can map the "interactome" of the drug, revealing a network of protein binding partners that mediate its biological effects.

A common strategy involves affinity purification coupled with mass spectrometry (AP-MS). In this approach, a modified version of this compound could be immobilized on a solid support (like beads) and used as "bait" to capture interacting proteins from cell lysates. After washing away non-specific binders, the captured proteins are identified using high-resolution mass spectrometry. This can identify not only the primary target, topoisomerase II, but also other potential DNA- and non-DNA-associated binding partners. drugbank.com

Another approach is proteome-wide quantitative mass spectrometry, which can identify changes in protein expression or post-translational modifications in response to drug treatment. nih.gov By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose abundance or modification state is significantly altered, suggesting their involvement in the drug response pathway. Such studies can help build a comprehensive protein signature associated with amrubicin's activity. nih.gov Identifying the full suite of binding partners for this compound can shed light on mechanisms of resistance, polypharmacology, and previously uncharacterized biological functions. nih.gov

Computational Modeling and Simulation for this compound Research

Predictive Modeling of this compound Disposition in Preclinical Systems

Computational modeling is essential for understanding and predicting the pharmacokinetics (PK) of drugs. universiteitleiden.nl For amrubicin, pharmacokinetic models are used to describe its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as those of its highly active metabolite, amrubicinol. nih.govnih.gov These models are typically developed by fitting mathematical equations to experimental data, such as the plasma concentrations of the drug and its metabolite measured over time in preclinical or clinical studies. nih.gov

Studies have successfully characterized the pharmacokinetics of amrubicin using compartmental models. nih.gov For example, the disposition of amrubicin is often well-described by a three-compartment model, while its metabolite, amrubicinol, can be modeled using a one-compartment model with a first-order metabolic conversion from the parent drug. nih.gov These models allow for the estimation of key PK parameters, such as clearance, volume of distribution, and the area under the plasma concentration-time curve (AUC).

The use of this compound in these studies would allow for more precise modeling, as the labeled compound can be distinguished from any pre-existing, unlabeled drug, improving the accuracy of concentration measurements. Predictive PK models are critical for understanding how factors like dose and patient characteristics might influence drug exposure and can be linked to pharmacodynamic (PD) models to correlate drug concentration with therapeutic effects or toxicities. universiteitleiden.nlnih.gov

Table 2: Example Pharmacokinetic Parameters from a Compartmental Model for Amrubicin

| PK Parameter | Description | Model Type | Significance in Disposition Modeling |

|---|---|---|---|

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 3-Compartment (Amrubicin) | Determines the rate of elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 3-Compartment (Amrubicin) | Indicates the extent of drug distribution into tissues. |

| Area Under the Curve (AUC) | The integral of the drug concentration in plasma over time. | 1-Compartment (Amrubicinol) | Represents total drug exposure over time; often correlates with efficacy and toxicity. nih.gov |

| Metabolic Rate Constant (km) | The rate at which amrubicin is converted to amrubicinol. | Metabolic Process | Quantifies the formation of the active metabolite. |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. dovepress.com For this compound, MD simulations can provide atomic-level insights into its interaction with its primary molecular target, the DNA-topoisomerase II complex. drugbank.com By simulating the binding of amrubicin to this complex, researchers can visualize and analyze the precise molecular interactions that lead to the stabilization of the complex, which prevents DNA re-ligation and induces cell death. drugbank.com

These simulations can characterize the stability of the drug-target complex by calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. nih.govaccscience.com They can also identify the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding affinity. nih.gov

MD simulations can be used to:

Identify key binding residues: Determine which amino acids in topoisomerase II and which nucleotides in DNA are critical for interacting with amrubicin.

Analyze conformational changes: Observe how the binding of amrubicin alters the structure and dynamics of both the drug and its target.

Calculate binding free energy: Estimate the strength of the interaction, which can help in comparing the binding of amrubicin to that of other anthracyclines or modified analogs. nih.gov

The use of this compound does not alter the molecular interactions in simulations, but the broader research context of using labeled compounds to validate biological findings complements the predictive power of these computational models. These detailed simulations are invaluable for rational drug design and for understanding the molecular basis of drug action and resistance.

Table 3: Key Parameters Analyzed in MD Simulations of Drug-Target Interactions

| Parameter | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. nih.gov | Indicates the stability and equilibrium of the drug-target complex. accscience.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. dovepress.com | Identifies flexible and rigid regions of the protein and DNA upon drug binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the drug and its target throughout the simulation. | Reveals specific interactions that are critical for binding affinity and specificity. dovepress.com |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy change upon binding of the drug to its target. nih.gov | Provides a quantitative estimate of the binding affinity. |

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Amrubicin-<sup>13</sup>C3 in pharmacokinetic studies?

Methodological Answer:

Synthesis of isotopically labeled compounds like Amrubicin-<sup>13</sup>C3 requires precise control of reaction conditions (e.g., solvent purity, temperature, and stoichiometry) to ensure isotopic integrity. Post-synthesis, characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is critical to confirm isotopic enrichment and structural fidelity. For reproducibility, document reaction yields, purification steps (e.g., HPLC parameters), and validation against unlabeled Amrubicin controls .

Advanced: How can researchers resolve contradictions in Amrubicin-<sup>13</sup>C3 metabolic stability data across in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from differences in experimental design, such as enzyme activity in liver microsomes (in vitro) versus systemic clearance mechanisms (in vivo). To address this:

Replicate Conditions : Standardize parameters like incubation time, buffer pH, and enzyme concentrations between models.

Cross-Validation : Use tandem mass spectrometry (LC-MS/MS) to compare metabolite profiles and quantify isotopic dilution effects.

Statistical Analysis : Apply ANOVA or mixed-effects models to assess variability sources, ensuring p-values are reported with instrument precision limits .